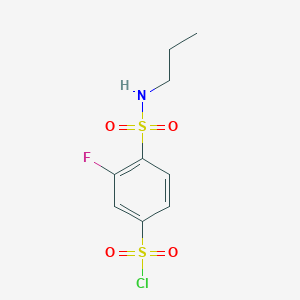

3-Fluoro-4-(propylsulfamoyl)benzene-1-sulfonyl chloride

Descripción

3-Fluoro-4-(propylsulfamoyl)benzene-1-sulfonyl chloride (CAS: 1284719-46-5) is a fluorinated aromatic sulfonyl chloride derivative with the molecular formula C₉H₁₁ClFNO₄S₂ and a molecular weight of 315.77 g/mol . It features a sulfamoyl (-SO₂NH-) group at the 4-position and a sulfonyl chloride (-SO₂Cl) group at the 1-position of the benzene ring, with a fluorine substituent at the 3-position. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamide-based pharmaceuticals, agrochemicals, or polymers. Its structural complexity and dual sulfonyl functionalities make it valuable for introducing sulfonamide or sulfonic acid derivatives into target molecules .

Propiedades

IUPAC Name |

3-fluoro-4-(propylsulfamoyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFNO4S2/c1-2-5-12-18(15,16)9-4-3-7(6-8(9)11)17(10,13)14/h3-4,6,12H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHILUWZYYOKEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(propylsulfamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-fluoro-4-aminobenzenesulfonyl chloride with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-4-(propylsulfamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

Electrophilic Aromatic Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.

Oxidation and Reduction: Formation of oxidized or reduced derivatives depending on the reaction conditions.

Aplicaciones Científicas De Investigación

3-Fluoro-4-(propylsulfamoyl)benzene-1-sulfonyl chloride has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-(propylsulfamoyl)benzene-1-sulfonyl chloride involves its interaction with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The fluorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, influencing the reactivity and selectivity of the compound .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 3-fluoro-4-(propylsulfamoyl)benzene-1-sulfonyl chloride with structurally related sulfonyl chlorides, focusing on molecular properties, substituent effects, and applications.

Table 1: Structural and Functional Comparison

Key Findings

Structural Isomerism :

- The compound 3-fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chloride (CAS: 1183324-12-0) shares the same molecular formula as the target compound but differs in the sulfonamido group’s branching (propane-2-sulfonamido vs. propylsulfamoyl). This structural isomerism may influence solubility and reactivity in synthetic pathways .

Substituent Effects on Reactivity: The trifluoromethyl (-CF₃) group in 3-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride enhances electron-withdrawing effects, increasing sulfonyl chloride reactivity compared to the sulfamoyl group in the target compound .

Hazard Profiles :

- Both 3-fluoro-4-(propylsulfamoyl)benzene-1-sulfonyl chloride and its branched isomer (CAS: 1183324-12-0) are classified as hazardous (GHS Category 8, H302/H318) due to corrosive and toxic properties inherent to sulfonyl chlorides . Simpler analogs like 3-chloro-4-fluorobenzenesulfonyl chloride lack detailed hazard data, suggesting lower regulatory scrutiny .

Table 2: Predicted Physicochemical Properties (Collision Cross-Section)

- The target compound’s collision cross-section data (165.6–176.4 Ų) suggests moderate polarity, aligning with its dual sulfonyl functionalities. This property is critical for mass spectrometry-based analytical workflows .

Actividad Biológica

3-Fluoro-4-(propylsulfamoyl)benzene-1-sulfonyl chloride, with the CAS number 1284719-46-5, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The chemical formula of 3-Fluoro-4-(propylsulfamoyl)benzene-1-sulfonyl chloride is , with a molecular weight of approximately 315.77 g/mol. Key properties include:

| Property | Value |

|---|---|

| Boiling Point | 414.3 ± 55.0 °C (Predicted) |

| Density | 1.476 ± 0.06 g/cm³ (Predicted) |

| pKa | 9.62 ± 0.50 (Predicted) |

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and interact with specific receptors. The sulfonamide moiety is known for its antibacterial properties, which can extend to other biological activities, including anti-inflammatory effects.

- Enzyme Inhibition : The compound may inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, affecting metabolic pathways.

- Receptor Interaction : It can also modulate the activity of various receptors involved in inflammation and pain pathways.

Anti-inflammatory Effects

Research into related compounds has shown that sulfonamides can reduce inflammation through the inhibition of cyclooxygenase (COX) enzymes. This suggests that 3-Fluoro-4-(propylsulfamoyl)benzene-1-sulfonyl chloride may possess similar anti-inflammatory capabilities.

Case Study 1: Inhibition of Bacterial Growth

In a laboratory setting, derivatives similar to this compound were tested against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones, suggesting that modifications in the sulfonamide structure could enhance antibacterial activity.

Case Study 2: Anti-inflammatory Response

A study evaluated the anti-inflammatory effects of various sulfonamide compounds in a murine model of inflammation. Results demonstrated that compounds with similar functional groups significantly reduced paw edema, indicating potential therapeutic applications for inflammatory conditions.

Safety and Toxicology

While exploring the biological activity, safety profiles are crucial. The compound is classified as harmful if swallowed and causes severe skin burns and eye damage . Proper handling and safety measures should be observed during research.

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 3-Fluoro-4-(propylsulfamoyl)benzene-1-sulfonyl chloride?

- Methodological Answer : A common approach involves sulfonation of the benzene ring followed by fluorination and introduction of the propylsulfamoyl group. For example, sulfonyl chlorides are often synthesized via chlorosulfonation of aromatic precursors using ClSO₃H or SO₂Cl₂ under anhydrous conditions . Subsequent fluorination can be achieved using fluorinating agents like KF or Selectfluor. The propylsulfamoyl group is introduced via nucleophilic substitution of the sulfonyl chloride with propylamine. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid hydrolysis of the sulfonyl chloride group .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm substituent positions and purity. Fluorine coupling in NMR helps identify the fluorine atom's electronic environment .

- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., chlorine isotopes) .

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis. Use anhydrous solvents (e.g., DCM, THF) during reactions. Avoid exposure to moisture, bases, or nucleophiles, which can degrade the sulfonyl chloride group .

Advanced Research Questions

Q. How does the fluorosulfonyl group influence reactivity compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases the electrophilicity of the sulfonyl chloride group, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). Comparative studies with methyl- or trifluoromethyl-substituted analogs (e.g., 4-trifluoromethylbenzenesulfonyl chloride ) show faster reaction kinetics in coupling reactions. Computational modeling (DFT) can quantify electronic effects on reaction barriers .

Q. What strategies resolve contradictions in reported stability data under varying pH conditions?

- Methodological Answer : Stability discrepancies may arise from impurities or hydrolysis by-products. Systematic studies using HPLC or LC-MS to monitor degradation products under controlled pH (e.g., pH 2–12 buffers) are recommended. For instance, sulfonyl chlorides hydrolyze rapidly in basic conditions (pH > 9) but remain stable in acidic media (pH < 4) .

Q. How is this compound applied in proteomics or medicinal chemistry?

- Methodological Answer : The sulfonyl chloride group reacts with nucleophilic residues (e.g., lysine, cysteine) in proteins, enabling site-specific labeling. In drug discovery, it serves as a building block for sulfonamide-based inhibitors (e.g., ADAM-17 inhibitors ). Comparative studies with cyclopropylcarbamoyl derivatives highlight its selectivity for target biomolecules .

Q. What mechanistic insights explain its reactivity with biomolecules?

- Methodological Answer : The sulfonyl chloride undergoes nucleophilic acyl substitution, forming covalent bonds with –NH₂ or –SH groups. Kinetic studies (e.g., stopped-flow spectroscopy) reveal a two-step mechanism: initial reversible complex formation followed by irreversible bond formation. Steric hindrance from the propylsulfamoyl group may slow reactivity compared to smaller substituents .

Q. How can substituent effects on reaction kinetics be systematically studied?

- Methodological Answer :

- Varied Substituents : Synthesize analogs with methyl, trifluoromethyl, or nitro groups at the 4-position .

- Kinetic Profiling : Use pseudo-first-order conditions to measure reaction rates with a model nucleophile (e.g., benzylamine).

- Data Analysis : Hammett plots (σ values) correlate electronic effects with rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.